molecular formula C10H22S2 B13940053 1,2-Bis(tert-butylthio)ethane CAS No. 5862-62-4

1,2-Bis(tert-butylthio)ethane

Cat. No.: B13940053
CAS No.: 5862-62-4
M. Wt: 206.4 g/mol
InChI Key: HPSWXOHTKYJSJJ-UHFFFAOYSA-N
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Description

1,2-Bis(tert-butylthio)ethane is an organosulfur compound with the molecular formula C10H22S2. It is a derivative of ethane where two hydrogen atoms are replaced by tert-butylthio groups. This compound is known for its stability and nonflammable nature, making it useful in various chemical applications.

Preparation Methods

1,2-Bis(tert-butylthio)ethane can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylthiol with ethylene dichloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or tetrahydrofuran, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

1,2-Bis(tert-butylthio)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to form the corresponding thiols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.

Scientific Research Applications

1,2-Bis(tert-butylthio)ethane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions

    Biology: The compound is used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates. It serves as a model compound for understanding the behavior of similar biological molecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. These studies focus on their antioxidant properties and potential use in treating oxidative stress-related diseases.

    Industry: The compound is used as a stabilizer in the production of polymers and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism by which 1,2-Bis(tert-butylthio)ethane exerts its effects involves its ability to interact with various molecular targets. In oxidation reactions, the compound donates electrons to oxidizing agents, resulting in the formation of sulfoxides or sulfones. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of thiols.

The molecular pathways involved in these reactions are well-studied, with the compound acting as a nucleophile in substitution reactions and as an electron donor or acceptor in redox reactions.

Comparison with Similar Compounds

1,2-Bis(tert-butylthio)ethane can be compared with other similar compounds such as:

    1,2-Bis(diphenylphosphino)ethane: This compound is also used as a ligand in coordination chemistry but contains phosphine groups instead of tert-butylthio groups. It forms different types of metal complexes and has distinct catalytic properties.

    1,2-Bis(tert-butylimino)ethane: This compound contains imino groups instead of tert-butylthio groups. It is used in different types of chemical reactions and has unique reactivity compared to this compound.

The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

5862-62-4

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

IUPAC Name

2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane

InChI

InChI=1S/C10H22S2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H2,1-6H3

InChI Key

HPSWXOHTKYJSJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCSC(C)(C)C

Origin of Product

United States

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